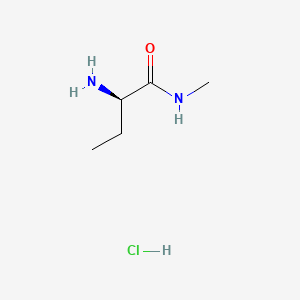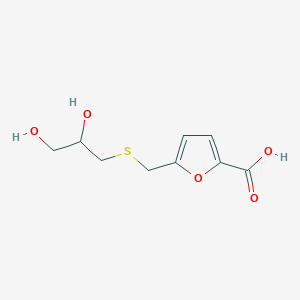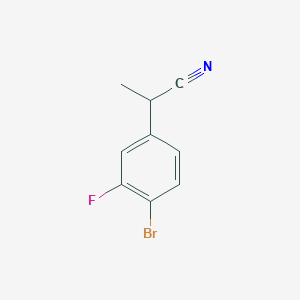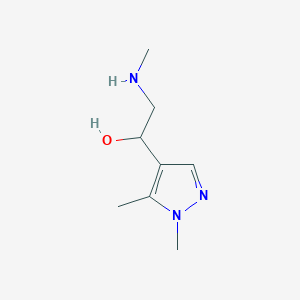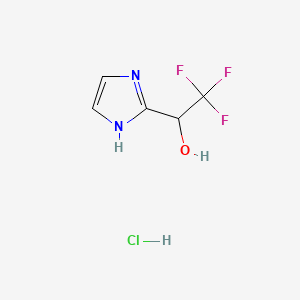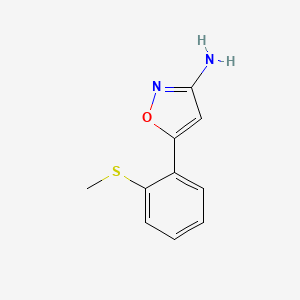
(4-fluoro-1H-indol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluoro-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic substitution reaction where fluorine is introduced into the indole ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under acidic conditions . The resulting 4-fluoroindole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group through a Mannich reaction .
Industrial Production Methods
Industrial production of (4-fluoro-1H-indol-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(4-fluoro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4-fluoro-1H-indol-3-yl)methanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-fluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-3-yl)methanamine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
(1-methyl-1H-indol-5-yl)methylamine: Contains a methyl group instead of a fluorine atom, leading to variations in reactivity and applications.
1H-Indole-6-methanamine:
Uniqueness
The presence of the fluorine atom at the 4-position in (4-fluoro-1H-indol-3-yl)methanamine makes it unique compared to other indole derivatives. This modification enhances its chemical stability, binding affinity, and selectivity for molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H9FN2 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(4-fluoro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9FN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H,4,11H2 |
Clave InChI |
WFGYASRKZGOMJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=CN2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


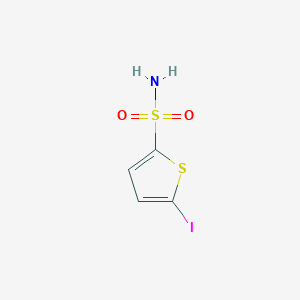
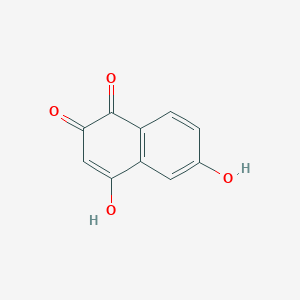
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
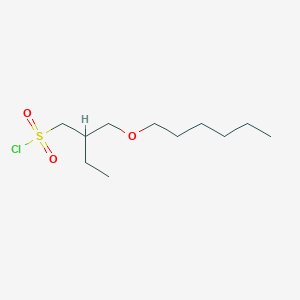
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

